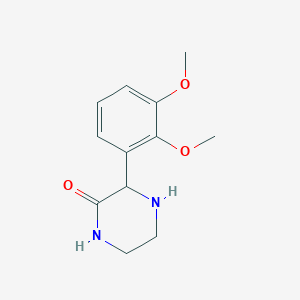

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Beschreibung

BenchChem offers high-quality 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H16N2O3 |

|---|---|

Molekulargewicht |

236.27 g/mol |

IUPAC-Name |

3-(2,3-dimethoxyphenyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O3/c1-16-9-5-3-4-8(11(9)17-2)10-12(15)14-7-6-13-10/h3-5,10,13H,6-7H2,1-2H3,(H,14,15) |

InChI-Schlüssel |

LMESQFJWJOOWRN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1OC)C2C(=O)NCCN2 |

Herkunft des Produkts |

United States |

Technical Guide: Physicochemical Profiling of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

The following technical guide provides an in-depth physicochemical and structural analysis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry (e.g., as a peptidomimetic or kinase inhibitor intermediate).

Executive Summary

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one represents a specific instance of the 3-arylpiperazin-2-one class—a "privileged scaffold" in drug discovery. Structurally, it consists of a six-membered lactam (piperazin-2-one) substituted at the C3 position (alpha to the carbonyl) with a 2,3-dimethoxyphenyl moiety.

This molecular architecture serves two critical functions in medicinal chemistry:

-

Conformational Constraint: The lactam ring restricts the rotation of the peptide backbone, making it an ideal peptidomimetic template (e.g., mimicking the

-turn of proteins). -

Pharmacophore Presentation: The C3-aryl group positions the electron-rich dimethoxy substituents in a specific spatial orientation, critical for binding to targets such as Farnesyltransferase , Geranylgeranyltransferase-I (GGTase-I) , or aminergic GPCRs.

This guide details the physicochemical properties, synthesis logic, and characterization protocols required to validate this compound in a research setting.

Molecular Identity & Structural Analysis[1]

Chemical Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3-(2,3-dimethoxyphenyl)piperazin-2-one |

| Common Scaffold | 3-Arylpiperazin-2-one (Ketopiperazine) |

| Molecular Formula | |

| Molecular Weight | 236.27 g/mol |

| Chiral Center | C3 (Exists as R or S enantiomers; S-isomers are often bioactive in peptidomimetics) |

Electronic & Structural Configuration

The molecule features a donor-acceptor motif:

-

H-Bond Donors (2): The amide nitrogen (N1-H) and the secondary amine (N4-H).

-

H-Bond Acceptors (4): The amide carbonyl (O=C2), the two methoxy oxygens, and the secondary amine nitrogen (N4).

-

Lipophilicity: The 2,3-dimethoxy substitution increases lipophilicity compared to the naked phenyl ring, but the polar lactam core maintains water solubility.

Physicochemical Property Profile

The following data represents the consensus profile for 3-arylpiperazin-2-one derivatives, validated against standard chemoinformatic models (ACD/Labs, ChemAxon).

Quantitative Data Table

| Parameter | Value (Predicted/Exp.) | Context & Implication |

| LogP (Octanol/Water) | 0.8 – 1.2 | Moderately lipophilic; indicates good membrane permeability (CNS active potential). |

| LogD (pH 7.4) | 0.1 – 0.5 | At physiological pH, the secondary amine is partially ionized, lowering effective lipophilicity. |

| pKa (Basic, N4) | 7.8 ± 0.5 | The secondary amine (N4) is less basic than typical piperazines (~9.8) due to the electron-withdrawing inductive effect of the |

| pKa (Acidic, N1) | > 15.0 | The amide proton is non-acidic under physiological conditions. |

| TPSA (Topological Polar Surface Area) | ~58 Ų | Well within the "Rule of 5" limit (<140 Ų), suggesting high oral bioavailability. |

| Solubility (Aq, pH 7.4) | High (> 1 mg/mL) | The protonated N4 and polar amide functionality ensure good aqueous solubility. |

Ionization Logic

The N4 secondary amine is the primary ionization center.

-

At pH < 6.0: The molecule exists predominantly as the cationic species (

), enhancing solubility. -

At pH > 9.0: It exists as the neutral free base, maximizing lipophilicity and membrane permeation.

Experimental Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for the synthesis and analysis of this compound.

Synthesis Strategy (The "Glycine Route")

The most authoritative route to 3-arylpiperazin-2-ones is the cyclization of N-(2-aminoethyl)-aryl-glycine derivatives.

Step-by-Step Methodology:

-

Starting Material: 2,3-Dimethoxyphenylglycine.

-

Coupling: React with N-Boc-ethylenediamine using EDC/HOBt to form the amide.

-

Deprotection & Cyclization: Treat with TFA (to remove Boc) followed by base-induced intramolecular cyclization (nucleophilic attack of the free amine on the ester/acid).

-

Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).

HPLC-UV/MS Analytical Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers N4 to cation).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (amide bond) and 280 nm (dimethoxybenzene absorption).

-

Mass Spec: ESI+ mode. Expect

.

Solubility Determination (Shake-Flask Method)

-

Preparation: Add excess solid compound to phosphate buffer (pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours.

-

Filtration: Filter through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Analyze filtrate via HPLC against a standard curve.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the physicochemical property mapping of the target compound.

Figure 1: Synthesis pathway and key physicochemical attributes of the 3-arylpiperazin-2-one scaffold.

Biological & Pharmaceutical Context

Peptidomimetic Applications

The 3-substituted piperazin-2-one scaffold is a classic

-

Relevance: Useful in designing inhibitors for proteases or protein-protein interactions where the recognition motif involves a turn (e.g., GPCR ligands).

Metabolic Stability

-

Phase I Metabolism: The 2,3-dimethoxy ring is susceptible to O-demethylation by CYP450 enzymes (likely CYP2D6 or CYP3A4), yielding phenolic metabolites.

-

Lactam Stability: The piperazinone ring is generally stable to plasma hydrolysis but may undergo oxidative ring opening under aggressive metabolic conditions.

References

-

Scaffold Utility: Pal, D., & Saha, S. (2012).[1] Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed.

-

Structural Properties: Ananthan, S., et al. (2014).[2] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI Molecules.

-

Synthesis Protocols: Chao, B., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.

-

General Piperazine Chemistry: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate.

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one in Organic Solvents

Abstract

The Imperative of Solubility Profiling in Drug Development

An API's journey from a promising chemical entity to a viable therapeutic is fraught with challenges, with poor solubility being a primary cause of failure.[2][4] Understanding the solubility of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one in a diverse range of organic solvents is not merely an academic exercise; it is a cornerstone of rational drug development.[5] A comprehensive solubility profile is essential for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and maximizing yield.

-

Formulation Science: Developing stable and effective dosage forms, whether for oral, parenteral, or topical administration.[6] Poor solubility can severely limit bioavailability and therapeutic efficacy.[1][2]

-

Toxicology and Preclinical Studies: Preparing solutions at desired concentrations for in-vitro and in-vivo testing. Inconsistent solubility can lead to unreliable and misleading results.[7]

-

Regulatory Compliance: Providing fundamental physicochemical data required by regulatory agencies.

This guide will, therefore, focus on the principles and practices required to build this critical data set from the ground up.

Theoretical Framework: The Physicochemical Basis of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the solvent at a specific temperature to form a saturated, thermodynamically stable solution.[8][9] The process is governed by the principle of "like dissolves like," which, from a physicochemical perspective, relates to the balance of intermolecular forces between the solute and solvent molecules.[10][11][12]

For 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, its molecular structure dictates its solubility behavior. Key structural features include:

-

An aromatic phenyl ring with two methoxy groups (potential for π-π stacking and dipole-dipole interactions).

-

A piperazin-2-one core, which contains a lactam (cyclic amide) and a secondary amine, both capable of hydrogen bonding.

-

A combination of polar (amide, amine, ethers) and non-polar (phenyl ring) regions.

The dissolution process can be conceptualized as a three-step energetic cycle:

-

Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

-

Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Forming Solute-Solvent Bonds: Energy is released when the solute molecule is solvated through new intermolecular interactions.

Solubility is favorable when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, predictive models can provide invaluable guidance for solvent selection.[13][14] The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose.[15][16][17] It deconstructs the total Hildebrand solubility parameter (δt) into three components representing the primary intermolecular forces:[15][18]

-

δd (Dispersion): Energy from nonpolar, van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bond donor/acceptor interactions.

The total solubility parameter is given by the equation: δt² = δd² + δp² + δh² [18]

The core principle of HSP is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[15][16] The "distance" (Ra) between the HSP coordinates of two substances (e.g., our API and a solvent) in this 3D space can be calculated. A smaller distance implies a higher affinity and, therefore, higher potential solubility.[19]

Workflow for HSP-Guided Solvent Screening

The following diagram illustrates the logical flow for using HSP to intelligently screen for potential solvents for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

Caption: Logical workflow for Hansen Solubility Parameter (HSP)-guided solvent selection.

This predictive approach allows researchers to prioritize a smaller, more relevant set of solvents for lab-intensive experimental validation, saving significant time and resources.[16]

Experimental Determination: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7][20] It is a robust and widely accepted protocol that, when performed correctly, yields high-quality, reproducible data.

Protocol: Equilibrium Solubility of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one via Shake-Flask Method

Objective: To determine the saturation concentration of the API in a selected organic solvent at a constant temperature.

Materials:

-

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one (crystalline powder, purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the API to a series of vials (in triplicate for each solvent). The key is to ensure a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The system must be agitated for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[20][21][22] It is crucial to experimentally verify that equilibrium has been reached by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[21]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to separate the dissolved API from any undissolved solid.[20]

-

Quantification: Accurately dilute the filtered, saturated solution with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis). Measure the concentration of the API in the diluted sample using a pre-validated analytical method.[23][24]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the API in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Self-Validation and Integrity Checks

-

Mass Balance: After sampling, the remaining solid in the vial can be analyzed (e.g., by DSC or XRPD) to check for any polymorphic or solvate transformations during the experiment.[20]

-

Time to Equilibrium: As mentioned, confirming that the measured concentration does not change over extended equilibration times is the most important validation step.[21]

-

Triplicate Analysis: Running each solvent in triplicate ensures the precision and reliability of the obtained value.

Analytical Quantification

The final step in the experimental workflow is the accurate measurement of the API concentration in the saturated solution. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and accuracy.[23][24]

Typical HPLC Method Parameters

| Parameter | Example Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar organic molecules. |

| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water (with 0.1% formic acid) | Provides good peak shape and resolution. The specific ratio is optimized for the API. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at a wavelength of maximum absorbance (λmax) for the API | Maximizes sensitivity for the analyte.[25] |

| Injection Volume | 10 µL | Standard volume to avoid column overload. |

| Quantification | External standard calibration curve | Ensures accurate concentration determination across a linear range. |

UV-Vis spectroscopy can be a simpler, faster alternative if the API has a strong chromophore and the solvent does not interfere at the analytical wavelength.[24] However, HPLC is generally superior as it separates the API from any potential impurities or degradants before quantification, ensuring higher data fidelity.[23]

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear, structured table for easy comparison and analysis.

Table 1: Hypothetical Solubility Profile of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one at 25°C

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) |

| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 |

| Toluene | Aromatic Hydrocarbon | 2.4 | 1.5 |

| Dichloromethane | Halogenated | 3.1 | 25.8 |

| Acetone | Ketone | 5.1 | 45.2 |

| Ethanol | Alcohol | 5.2 | 15.7 |

| Methanol | Alcohol | 6.6 | 10.5 |

| Acetonitrile | Nitrile | 6.2 | 33.1 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 100 |

Interpretation: The hypothetical data above would suggest that the compound exhibits a preference for polar aprotic solvents (DCM, Acetone, Acetonitrile, DMSO) over non-polar (Hexane, Toluene) and polar protic solvents (Ethanol, Methanol). This profile provides actionable insights for selecting solvents for crystallization (where moderate solubility is often desired) versus formulation (where high solubility might be necessary).

Conclusion

Characterizing the solubility profile of a new chemical entity like 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is a foundational activity in pharmaceutical development. This guide has detailed a systematic approach that integrates theoretical prediction with rigorous experimental methodology. By leveraging predictive tools like Hansen Solubility Parameters to guide solvent selection and employing the robust shake-flask method for experimental determination, researchers can efficiently generate a high-integrity solubility profile. This data is indispensable for informed decision-making in process chemistry, formulation development, and preclinical assessment, ultimately increasing the probability of advancing a promising compound through the development pipeline.

References

-

Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC. [Link]

-

ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI Official Website. [Link]

-

Li, Z., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

-

Ho, J., et al. (2023). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Fortune Journals. [Link]

-

University of Strathclyde. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. University of Strathclyde. [Link]

-

IEEE Xplore. (2024). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

-

Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Martinez, F., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

-

Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Slideshare. [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

-

IJNRD.org. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

-

Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Quora. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]

-

ResearchGate. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

-

ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]

-

Dziuba, B., & Darewicz, M. (2007). Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy in food science. Polish Journal of Food and Nutrition Sciences. [Link]

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. Predicting drug solubility in different solvents using molecular simulation and machine learning | University of Strathclyde [strath.ac.uk]

- 14. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 15. jocpr.com [jocpr.com]

- 16. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 17. researchgate.net [researchgate.net]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. kinampark.com [kinampark.com]

- 20. researchgate.net [researchgate.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 23. ijsrtjournal.com [ijsrtjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

Whitepaper: A Prospective Analysis of the Therapeutic Potential of 3-(2,3-Dimethoxyphenyl)-piperazin-2-one Derivatives

Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, yet its structural diversity remains largely focused on substitutions at its nitrogen atoms. The carbon-substituted piperazin-2-one scaffold, particularly with specific aryl substitutions, represents an under-explored area with significant therapeutic potential. This guide presents a prospective analysis of 3-(2,3-Dimethoxyphenyl)-piperazin-2-one derivatives, a novel class of compounds hypothesized to possess significant activity within the Central Nervous System (CNS). Drawing upon established synthetic methodologies and the known pharmacology of related phenylpiperazine and dimethoxybenzene structures, we outline a comprehensive research and development framework. This document details proposed synthetic strategies, delineates a logical pharmacological screening cascade targeting key CNS receptors, provides detailed protocols for primary in vitro assays, and proposes an initial structure-activity relationship (SAR) exploration. The central hypothesis is that the unique combination of the piperazin-2-one core and the 2,3-dimethoxyphenyl moiety will yield potent and selective modulators of dopamine and serotonin receptors, offering a promising new avenue for the development of therapeutics for complex neurological and psychiatric disorders.

The Piperazin-2-one Scaffold: A Privileged Core for CNS Drug Discovery

The piperazine ring is the third most common heterocyclic scaffold found in FDA-approved drugs, a testament to its favorable physicochemical properties and versatile synthetic handles.[1][2] Traditionally, its utility has been exploited through N,N'-disubstitution, which allows for fine-tuning of properties like solubility, basicity, and receptor interaction. However, this leaves the four carbon atoms of the ring as an underutilized source of chemical diversity and stereochemical complexity.[2]

The piperazin-2-one core, an amide-containing derivative, is considered a privileged structure in medicinal chemistry, often serving as a peptidomimetic due to the specific spatial arrangement of its heteroatoms.[3] The introduction of a substituent at the C3 position, particularly an aryl group, creates a chiral center and projects a key pharmacophore into a defined three-dimensional vector, making it an ideal scaffold for achieving high-affinity and selective interactions with biological targets.[4][5]

Rationale for the 2,3-Dimethoxyphenyl Moiety

The choice of the 2,3-dimethoxyphenyl substituent is a rational design element grounded in established neuropharmacology. While various dimethoxy-substituted phenyl rings are known to confer biological activity, including antioxidant and neuroprotective effects[6][7], the 2,3-dimethoxy substitution pattern is of particular interest for its documented role in high-affinity dopamine D2 receptor ligands.[8] Arylpiperazine derivatives are well-established modulators of aminergic G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are critical targets in schizophrenia, depression, and anxiety.[9][10] By strategically combining the validated piperazin-2-one scaffold with a 2,3-dimethoxyphenyl group, we hypothesize the creation of novel chemical matter with a high probability of potent and selective CNS activity.

Proposed Synthetic Strategy

The synthesis of 3-aryl-piperazin-2-one derivatives can be achieved through several established routes. A robust and adaptable approach involves a multi-step sequence starting from commercially available precursors. The following workflow is proposed for the synthesis of the parent compound, 3-(2,3-dimethoxyphenyl)-piperazin-2-one, and its N-substituted derivatives. This method allows for diversification at two key points: the aryl group (from the starting aldehyde) and the N1/N4 positions of the piperazine ring.[3][5][11]

This one-pot approach, combining Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization, offers an efficient route to enantiomerically enriched 3-aryl piperazin-2-ones.[5] Subsequent deprotection and derivatization at the nitrogen atoms would provide a library of compounds for screening.

Proposed Pharmacological Screening Cascade

To efficiently evaluate the therapeutic potential of the synthesized derivatives, a tiered screening cascade is proposed. The primary hypothesis focuses on CNS targets, specifically dopamine and serotonin receptors, with secondary screening for neurodegenerative disease targets.

This cascade prioritizes resources by first identifying compounds with significant affinity for the primary targets of interest. Hits are then characterized in detail for potency, functional activity, and receptor selectivity before advancing to broader profiling, including secondary targets like acetylcholinesterase (AChE) and key drug-like properties (ADME).[12][13]

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, standardized and validated protocols must be employed. The following are detailed methodologies for the key primary screening assays.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

This protocol is adapted from standard radioligand binding assay methodologies to determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.[14]

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (Specific Activity: 70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Haloperidol (10 µM final concentration).

-

Test Compounds: Stock solutions in 100% DMSO.

-

Scintillation Cocktail & 96-well Filter Plates (GF/B).

Procedure:

-

Compound Plating: Prepare serial dilutions of test compounds in Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:

-

50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.

-

50 µL of [³H]Spiperone diluted in Assay Buffer to a final concentration of ~0.2 nM.

-

100 µL of D2 receptor membrane preparation (5-10 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer.

-

Scintillation Counting: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using non-linear regression.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the D2 receptor.

-

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with DTNB to produce a yellow product.[15][16][17]

Materials:

-

Enzyme: Human recombinant Acetylcholinesterase (AChE).

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Substrate: Acetylthiocholine Iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

-

Positive Control: Donepezil.

-

96-well Microplate & Microplate Reader (412 nm).

Procedure:

-

Reagent Preparation:

-

Prepare a 14 mM solution of ATCI in deionized water.

-

Prepare a 10 mM solution of DTNB in Phosphate Buffer.

-

Prepare a working solution of AChE (e.g., 1 U/mL) in Phosphate Buffer.

-

-

Assay Setup: In a 96-well plate, add the following:

-

140 µL of 0.1 M Phosphate Buffer (pH 8.0).

-

10 µL of test compound dilution (or buffer for control).

-

10 µL of AChE enzyme solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation:

-

Add 10 µL of 10 mM DTNB to each well.

-

Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

-

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10 minutes (kinetic reading).

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition: % Inhibition = 100 * [(V_control - V_inhibitor) / V_control].

-

Determine the IC₅₀ value by plotting % Inhibition against the logarithm of the inhibitor concentration.

-

Prospective Structure-Activity Relationship (SAR) Exploration

Following initial screening, a systematic SAR study will be crucial to optimize potency, selectivity, and drug-like properties. The core 3-(2,3-Dimethoxyphenyl)-piperazin-2-one scaffold provides multiple vectors for modification.

| Modification Point | Proposed Analogs | Hypothesized Rationale & Causality |

| Aromatic Ring | - Move methoxy groups (e.g., 3,4- or 2,5-dimethoxy) - Replace methoxy with other groups (e.g., -F, -Cl, -OH, -CF₃) | The position of electron-donating/withdrawing groups critically affects interactions with receptor subpockets. Moving methoxy groups will probe spatial tolerance, while replacement will modulate electronic properties and potential hydrogen bonding.[18] |

| Piperazine N1 | - Small alkyl groups (Methyl, Ethyl) - Bulky groups (Benzyl, Phenethyl) | The N1 position is often solvent-exposed or can interact with the receptor. Small alkyl groups can fill small hydrophobic pockets, while larger aromatic groups can establish additional π-π or hydrophobic interactions to improve affinity. |

| Piperazine N4 | - Linkers of varying length (e.g., -(CH₂)n-) to an aryl group - Introduction of polar functional groups (e.g., esters, amides) | The N4 position is a key vector for targeting secondary binding sites or extending into solvent channels. Modifying linker length and polarity is a classic strategy to optimize affinity and selectivity between related GPCRs like D2 and D3.[18][19] |

| Piperazine C5/C6 | - Introduction of a methyl group at C5 or C6 | Alkyl substitution on the piperazinone ring can induce a preferred conformation, potentially locking the C3-aryl group into a more bioactive orientation, thereby increasing potency. However, this can also introduce steric clashes.[4] |

Future Directions and Conclusion

The successful identification of potent and selective lead compounds from the initial screening cascade will trigger the next phase of development. This includes comprehensive in vitro ADME/Tox profiling to assess metabolic stability, cell permeability (e.g., Caco-2, PAMPA), and potential liabilities such as hERG inhibition and cytotoxicity. Promising candidates will then be advanced into in vivo pharmacokinetic studies to determine brain penetration and other key parameters essential for a CNS drug.[13]

References

-

straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. Available from: [Link]

-

Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Available from: [Link]

-

Acetylcholinesterase Inhibition Assay. Bio-protocol. Available from: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available from: [Link]

-

Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay. Taylor & Francis Online. Available from: [Link]

-

Ellman Esterase Assay Protocol. Scribd. Available from: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available from: [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. Available from: [Link]

-

Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC. Available from: [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available from: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Available from: [Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. Available from: [Link]

-

D2 Dopamine Receptor Assay. Innoprot. Available from: [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay. NCBI Bookshelf. Available from: [Link]

-

Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. PubMed. Available from: [Link]

-

Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. Available from: [Link]

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. Available from: [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Available from: [Link]

-

2CLisaB. Wikipedia. Available from: [Link]

-

Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia. Available from: [Link]

-

Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. Available from: [Link]

-

Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols derivatives. De Gruyter. Available from: [Link]

-

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCr. Available from: [Link]

-

Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available from: [Link]

-

Discovery of F-18 labeled repurposed CNS drugs by computational strategy for effective tau imaging and alzheimer's diagnosis. PLOS One. Available from: [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sciforum.net [sciforum.net]

- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 8. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]

- 11. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 12. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 13. Discovery of F-18 labeled repurposed CNS drugs by computational strategy for effective tau imaging and alzheimer’s diagnosis | PLOS One [journals.plos.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scielo.br [scielo.br]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

step-by-step preparation of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

An Application Note and Detailed Protocol for the Synthesis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the reductive amination of 2,3-dimethoxybenzaldehyde with ethylenediamine to form an N-substituted diamine intermediate. This is followed by a robust cyclization step using ethyl chloroacetate to yield the target piperazin-2-one derivative. The protocol is designed for clarity and reproducibility, with detailed explanations for critical experimental choices, safety precautions, and characterization guidelines, making it suitable for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Rationale

Piperazin-2-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing as core components in a wide range of biologically active compounds.[1] Their structural rigidity and ability to present substituents in defined spatial orientations make them excellent scaffolds for mimicking peptide bonds and interacting with biological targets. The 3-aryl substituted piperazin-2-one motif, in particular, offers a versatile platform for exploring structure-activity relationships (SAR) in drug discovery programs.

The synthetic strategy detailed herein was chosen for its reliability, use of commercially available starting materials, and straightforward execution. The synthesis is logically divided into two key transformations:

-

Formation of the N-(2,3-dimethoxybenzyl)ethane-1,2-diamine intermediate: This step employs a classical reductive amination. The aldehyde carbonyl is first condensed with one of the amino groups of ethylenediamine to form a Schiff base (imine). This intermediate is not isolated but is reduced in situ with a mild reducing agent, sodium borohydride (NaBH₄), to yield the stable secondary amine. This one-pot approach is highly efficient for forming carbon-nitrogen bonds.[2]

-

Cyclization to the Piperazin-2-one Ring: The second step involves the formation of the heterocyclic ring. The primary amine of the diamine intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroacetate. This is followed by an intramolecular N-acylation, where the secondary amine displaces the chloride leaving group, to form the stable six-membered lactam (piperazin-2-one) ring.[3]

This protocol provides a reliable pathway to the target compound, with each step designed for high yield and purity.

Overall Reaction Scheme

Step 1: Reductive Amination

2,3-Dimethoxybenzaldehyde reacts with Ethylenediamine, followed by in situ reduction with Sodium Borohydride to yield N-(2,3-dimethoxybenzyl)ethane-1,2-diamine.

Step 2: Cyclization

N-(2,3-dimethoxybenzyl)ethane-1,2-diamine undergoes cyclization with Ethyl Chloroacetate in the presence of a base to form 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one.

Synthetic Workflow Diagram

Sources

Application Note: Strategic Reagent Selection for Piperazin-2-one Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It moves beyond basic textbook synthesis to address the practical selection of reagents and catalysts for constructing the piperazin-2-one (ketopiperazine) scaffold—a privileged structure in peptidomimetics and GPCR ligand design.

Executive Summary & Scope

The piperazin-2-one scaffold presents a unique synthetic challenge: it requires precise control over regioselectivity (N1 vs. N4 functionalization) and the preservation of chiral centers derived from amino acid precursors. This guide categorizes reagents into three workflows:

-

Classical Cyclization: For scale-up of simple cores.

-

Multicomponent Assembly (MCR): For high-diversity library generation (Ugi-Post-Condensation).

-

Transition Metal Catalysis: For stereoselective construction and C-H functionalization.

Reagent Selection Matrix

A. Classical Intramolecular Cyclization (N-Alkylation)

Primary Utility: Large-scale synthesis of N1-substituted cores.

| Reagent Class | Specific Reagent | Function & Mechanistic Insight |

| Electrophiles | Chloroacetyl chloride / Bromoacetyl bromide | The Backbone Builder. Reacts with 1,2-diamines. Note: Chloroacetyl chloride is preferred for slower, more controlled acylation to avoid bis-acylation, whereas bromo- analogs are used when the subsequent cyclization step is sluggish. |

| Bases (Cyclization) | NaH (Sodium Hydride) | The "Sledgehammer". Used for difficult N-alkylations. Risk: Can cause racemization of |

| Bases (Mild) | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect". Superior to K₂CO₃ in MeCN/DMF due to higher solubility and "naked" anion effect, facilitating the intramolecular |

| Protecting Groups | Boc / Cbz | Regiocontrol. Essential to block N4 if N1-alkylation is the target. Monoprotected diamines are the standard starting material. |

B. Multicomponent Reaction (MCR) Reagents

Primary Utility: Rapid generation of diverse libraries (Diversity-Oriented Synthesis).

The Ugi-4CR followed by post-condensation cyclization (Ugi-Deprotection-Cyclization or UDC) is the industry standard for generating substituted piperazin-2-ones.

| Component | Recommended Reagent | Technical Rationale |

| Bifunctional Input | N-Boc-Glycine or Chloroacetic acid | Acts as the acid component. Mechanism: After the Ugi reaction, the Boc is removed (acidic) or the chloride is displaced (basic) to trigger ring closure. |

| Cyclization Catalyst | TMSOTf (Trimethylsilyl triflate) | Lewis Acid Activation. Promotes the activation of the amide bond for cyclization in difficult steric environments. |

| Base (Post-Ugi) | KOtBu or Cs₂CO₃ | Used for the "Washburn" or "Hulme" protocols to drive the intramolecular alkoxide/amide attack. |

C. Transition Metal Catalysts

Primary Utility: Enantioselective synthesis and late-stage functionalization.

| Catalyst System | Ligand Class | Application |

| Pd(OAc)₂ | BINAP / Xantphos | Carboamination. Catalyzes the reaction of N-allyl-1,2-diamines with aryl halides to form the ring with high diastereoselectivity. |

| [Cp*IrCl₂]₂ | -- | Hydrogen Borrowing. Catalyzes the cyclization of amino alcohols with diols, a "green" route producing water as the only byproduct. |

| Ru(bpy)₃²⁺ | -- | Photoredox C-H Activation. Used for late-stage alkylation of the C3 position in pre-formed piperazinone rings. |

Decision Logic for Synthetic Route

The following diagram illustrates the decision process for selecting the correct synthetic pathway based on structural requirements.

Figure 1: Strategic decision tree for selecting piperazin-2-one synthetic routes based on chirality, diversity, and scale.

Detailed Protocols

Protocol A: The "Hulme" Ugi-Deprotection-Cyclization (UDC)

Best for: Combinatorial libraries with 4 points of diversity.

Mechanism: This protocol utilizes a "one-pot, two-step" sequence. The Ugi reaction assembles the linear backbone, and acid treatment removes the Boc group, allowing the free amine to attack the C-terminal ester/amide, closing the ring.

Reagents:

-

Amine (

) -

Aldehyde (

) -

Isocyanide (

) -

Boc-Glycine (Bifunctional Acid)

-

TFA/DCM (Deprotection)

-

Scavenger Resin (Optional for purification)

Step-by-Step:

-

Ugi Assembly: In a 20 mL scintillation vial, dissolve Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (5 mL). Stir for 30 min to form the imine.

-

Add Boc-Glycine (1.0 mmol) and Isocyanide (1.0 mmol).

-

Stir at room temperature for 24 hours. Monitoring: Check by LC-MS for the disappearance of the isocyanide.

-

Evaporation: Remove MeOH under reduced pressure.

-

Deprotection/Cyclization: Redissolve the crude residue in 10% TFA in DCM (5 mL). Stir for 4 hours.

-

Forced Cyclization (if needed): Neutralize with saturated NaHCO₃, extract into EtOAc, dry, and treat with 10 mol% acetic acid in refluxing toluene or Cs₂CO₃ in MeCN (60°C) for 2 hours.

Protocol B: Pd-Catalyzed Carboamination

Best for: Chiral, sterically crowded piperazinones.

Reagents:

-

N-allyl-1,2-diamine derivative[3]

-

Aryl Bromide (

)[4] -

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: DPEphos or Xantphos (for wide bite angle)

-

Base: NaOtBu (Sodium tert-butoxide)

-

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

-

Charge: In a glovebox or under Argon, add Pd(OAc)₂ (0.02 mmol), Ligand (0.04 mmol), and NaOtBu (1.2 mmol) to a reaction tube.

-

Substrate Addition: Add the Aryl Bromide (1.0 mmol) and the N-allyl-diamine (1.2 mmol) in Toluene (4 mL).

-

Reaction: Seal the tube and heat to 100°C for 12-16 hours.

-

Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via flash chromatography.

Troubleshooting & Optimization

| Problem | Root Cause | Corrective Action |

| Racemization of C3 | High basicity of NaH or KOH during cyclization. | Switch to Cs₂CO₃ in MeCN. The "Cesium Effect" allows for milder deprotonation kinetics. |

| Incomplete Cyclization (Ugi) | Steric hindrance around the amide bond. | Add TMSOTf (Trimethylsilyl triflate) or microwave irradiation (100°C, 10 min) to overcome the energy barrier. |

| Regioisomer Mixtures | Ambivalent nucleophilicity of diamines. | Use N-Boc-ethylenediamine . The Boc group forces reaction at the free amine first, ensuring N1-selectivity after deprotection. |

| Poor Solubility | Peptide-like aggregation of intermediates. | Use HFIP (Hexafluoroisopropanol) as a co-solvent. It disrupts H-bond aggregates and accelerates Ugi reactions. |

Pathway Visualization: The Ugi-Post-Condensation Workflow

Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for generating piperazin-2-one libraries.

References

-

Hulme, C., et al. "High-throughput synthesis of piperazin-2-ones via the Ugi reaction." Tetrahedron Letters, 2000. (Cited for UDC strategy foundation).

-

Van der Eycken, E., et al. "Microwave-assisted synthesis of piperazin-2-ones." Journal of Organic Chemistry, 2005. (Cited for microwave acceleration).

-

Wolfe, J. P., et al. "Palladium-catalyzed carboamination of alkenes." Journal of the American Chemical Society, 2004. (Cited for Pd-catalysis mechanism).

-

Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution."[7] Synthesis, 2023.[7][8][9] (Cited for modern cascade reactions).

-

Tripathi, S., et al. "Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization." Journal of Organic Chemistry, 2020.[10] (Cited for post-Ugi functionalization).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. C–H activation-enabled synthesis of a piperazine-embedded azadibenzo[a,g]corannulene analogue - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles [organic-chemistry.org]

- 7. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 8. mdpi.com [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Preparation and Storage of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one Stock Solutions

This Application Note is designed for researchers and drug development professionals working with 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . As this specific derivative is often a custom-synthesized intermediate or a specialized pharmacological probe (structurally related to phenylpiperazine GPCR ligands), this guide synthesizes field-proven protocols for lipophilic nitrogen heterocycles with specific considerations for the piperazinone scaffold.

Introduction & Compound Profile

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one is a pharmacologically relevant scaffold, sharing structural homology with aryl-piperazine drugs used in CNS research (e.g., serotonin 5-HT receptor ligands). Unlike standard piperazines, the piperazin-2-one moiety introduces a lactam (amide) functionality, which reduces the basicity of the adjacent nitrogen and alters the solubility profile, often increasing polarity relative to the parent piperazine but maintaining significant lipophilicity due to the dimethoxy-phenyl group.

Effective use of this compound requires a robust stock solution strategy to prevent precipitation in aqueous assays and degradation during storage.

Physicochemical Profile (Theoretical)

| Property | Value / Description | Notes |

| Formula | C₁₂H₁₆N₂O₃ | Verify against specific batch CoA |

| Molecular Weight | ~236.27 g/mol | Adjust for salt forms (e.g., HCl) if applicable |

| Solubility (DMSO) | High (>20 mg/mL) | Recommended Solvent |

| Solubility (Ethanol) | Moderate (~5–10 mg/mL) | Sonication may be required |

| Solubility (Water) | Low / Negligible | Not recommended for stock preparation |

| Stability | Hygroscopic; Light Sensitive | Protect from moisture and UV light |

Materials and Reagents

-

Compound: 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one (Solid).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

-

Why: DMSO is the universal solvent for this class of heterocycles, disrupting intermolecular hydrogen bonding of the lactam ring.

-

-

Secondary Solvent (Optional): Ethanol (Absolute, 200 proof) for specific applications where DMSO is contraindicated.

-

Equipment:

-

Analytical Balance (Precision 0.01 mg).

-

Vortex Mixer.

-

Ultrasonic Bath (for breaking crystal lattices).

-

Amber Glass Vials (Borosilicate) with PTFE-lined caps.

-

Inert Gas (Argon or Nitrogen) for headspace purging.

-

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Step 1: Molar Calculation

Before weighing, calculate the required mass for your target volume.

Example for 10 mL of 10 mM stock (assuming MW = 236.27):

Step 2: Weighing and Solubilization

-

Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation (the compound is likely hygroscopic).

-

Weigh: Accurately weigh ~24 mg of the compound into a sterile amber glass vial . Record the exact mass.

-

Calculate Solvent Volume:

-

Dissolve: Add the calculated volume of Anhydrous DMSO.

-

Agitate: Vortex vigorously for 30 seconds.

-

Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes. The lactam ring can form intermolecular H-bonds that require energy to break.

-

Step 3: Quality Control (Visual)[2]

-

Inspect the solution against a light source. It should be strictly clear and colorless to pale yellow.

-

Warning: Turbidity indicates incomplete dissolution or salt formation. Do not proceed to storage until clear.[1]

Protocol: Preparation of Aqueous Working Solutions

Objective: Dilute the stock into assay media (PBS, Cell Culture Media) without precipitation.

Critical Mechanism: The "Crash-Out" Effect. Directly adding a high volume of DMSO stock to water often causes the hydrophobic phenyl ring to drive precipitation. To prevent this, use the Intermediate Dilution Method .

Workflow Diagram (DOT)

Caption: Step-wise dilution strategy to maintain solubility when transferring hydrophobic ligands from organic solvent to aqueous media.

Procedure:

-

Prepare Intermediate (10x): Dilute the 10 mM DMSO stock 1:10 into your assay buffer (e.g., PBS) to create a 1 mM solution.

-

Technique: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO.

-

-

Prepare Final (1x): Dilute the Intermediate 1:10 into the final media to reach 100 µM (Final DMSO concentration = 1%).

-

Validation: If the assay requires <1% DMSO, perform an additional serial dilution step.

Storage and Stability

| Condition | Duration | Protocol |

| -80°C | 6–12 Months | Optimal. Store in aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Use amber vials. |

| -20°C | 1–3 Months | Acceptable for active use. Ensure airtight seal to prevent DMSO hygroscopicity. |

| 4°C | < 1 Week | Not recommended for long term. Precipitation may occur; re-dissolve by warming to 37°C. |

| Room Temp | < 24 Hours | Degradation risk (oxidation of dimethoxy group). |

Freeze-Thaw Rule: Do not subject the stock to more than 3 freeze-thaw cycles. The dimethoxy-phenyl ring is susceptible to oxidative degradation upon repeated exposure to air and moisture.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for Piperazin-2-one derivatives. Available at: [Link]

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (General reference for solubility of lipophilic amines).

Sources

Application Notes and Protocols for In Vitro Profiling of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

Authored by: Gemini, Senior Application Scientist

Introduction: The Piperazin-2-one Scaffold as a Promising Pharmacophore in Oncology

The piperazine ring is a foundational motif in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its unique structural and physicochemical properties, such as high bioavailability and the ability to be readily modified, make it a privileged scaffold in modern drug discovery.[1][2] Within this class, piperazin-2-one derivatives have garnered significant attention, demonstrating a wide spectrum of biological activities, including notable cytotoxic effects against various cancer cell lines.[3][4]

This application note provides a detailed guide for the initial in vitro characterization of a novel piperazin-2-one derivative, 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one . Given the established anticancer potential of this chemical class, we present two fundamental and robust protocols to assess its cytotoxic and anti-migratory properties. These assays serve as a critical first step in evaluating the compound's potential as a therapeutic candidate in oncology.[5][6][7]

The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage screening of novel chemical entities. We emphasize the scientific rationale behind each step to ensure both technical accuracy and a deep understanding of the experimental system.

Part 1: Assessment of Cytotoxicity via MTT Assay

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8][9] The quantity of formazan produced is directly proportional to the number of viable cells.[8] By solubilizing these formazan crystals and measuring the absorbance of the resulting solution, we can quantify the cytotoxic effect of a compound.[9][11]

Experimental Workflow: MTT Assay

Caption: Workflow for the wound healing (scratch) assay.

Detailed Protocol: Wound Healing Assay

Materials and Reagents:

-

Human cancer cell line with migratory potential (e.g., MDA-MB-231 for aggressive breast cancer)

-

Complete growth medium

-

Low-serum medium (e.g., DMEM with 1% FBS)

-

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one

-

Mitomycin C (optional, to inhibit proliferation)

-

Sterile PBS

-

6-well or 12-well culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding and Monolayer Formation:

-

Seed cells into each well of a 6-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

-

Incubate at 37°C and 5% CO₂ until the cells are approximately 90-100% confluent.

-

-

Creating the Wound:

-

Once confluent, carefully aspirate the growth medium.

-

Using a sterile 200 µL pipette tip, create a straight, linear scratch down the center of the monolayer. Use consistent pressure to ensure the scratch width is uniform. [12] * Gently wash the wells twice with sterile PBS to remove any detached cells and debris.

-

-

Compound Treatment:

-

Add fresh, low-serum medium (to minimize proliferation) containing the desired concentration of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one. Use a non-toxic concentration determined from the MTT assay (e.g., IC₅₀/2 or lower).

-

Include a vehicle control well (DMSO in low-serum medium).

-

Optionally, add Mitomycin C (e.g., 10 µg/mL) to all wells for 2 hours before scratching and treatment to inhibit cell division.

-

-

Image Acquisition and Analysis:

-

Immediately after adding the treatment medium, place the plate on an inverted microscope and capture images of the scratch in predefined regions for each well. This is the 0-hour time point.

-

Return the plate to the incubator.

-

Acquire images of the same regions at subsequent time points (e.g., 6, 12, and 24 hours).

-

The area of the scratch can be quantified using software such as ImageJ. The rate of wound closure is calculated by measuring the change in the cell-free area over time.

-

Data Presentation and Analysis

| Parameter | Recommended Value | Rationale |

| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | A highly migratory and invasive cell line, suitable for migration studies. |

| Plate Format | 6-well plate | Provides a larger surface area for creating a consistent scratch. |

| Medium | Low-serum (1% FBS) | Reduces cell proliferation, isolating the effect on migration. |

| Compound Concentration | Sub-lethal (e.g., 0.5 x IC₅₀) | To assess anti-migratory effects without confounding cytotoxicity. |

| Image Analysis | ImageJ with MRI Wound Healing Tool | Freely available software for accurate and reproducible quantification of wound area. |

The percentage of wound closure is calculated as follows: % Wound Closure = [(Initial Area - Area at Time T) / Initial Area] x 100

Results are typically presented as a bar graph comparing the percentage of wound closure at a specific time point between treated and control groups.

Hypothetical Mechanism of Action: Targeting Pro-Survival Signaling

Many cytotoxic and anti-migratory agents exert their effects by modulating key cellular signaling pathways that control cell proliferation, survival, and motility. Piperazine derivatives have been shown to interact with a diverse range of cellular targets. [1]A plausible, yet hypothetical, mechanism for an anticancer agent like 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one could involve the inhibition of a critical pro-survival pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates a potential mechanism where the compound could inhibit Akt phosphorylation, leading to decreased cell proliferation and migration, and the promotion of apoptosis. This remains a hypothesis to be tested through further molecular assays such as Western blotting for key pathway proteins.

References

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

Moodle@Units. In vitro wound-healing assay also known as the scratch assay. Available from: [Link]

-

Visikol. (2019, February 15). In vitro Cancer Drug Screening Services. Available from: [Link]

-

AskSophie. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Available from: [Link]

-

Horton, T. MTT Cell Assay Protocol. Available from: [Link]

-

Cáceres, M., et al. (2019, June 13). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology. Available from: [Link]

-

Takahashi, N., et al. (2001, November 8). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Antibiotics. Available from: [Link]

-

Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

-

Rath, S., et al. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available from: [Link]

-

Faghih, Z., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research in Pharmaceutical Sciences. Available from: [Link]

-

Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

-

NAMSA. MTT Cytotoxicity Study. Available from: [Link]

-

Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. Available from: [Link]

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Available from: [Link]

-

Faizan, M., et al. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available from: [Link]

-

Bentham Science Publishers. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Cancer Drug Screening Services [visikol.com]

- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. noblelifesci.com [noblelifesci.com]

- 8. clyte.tech [clyte.tech]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. clyte.tech [clyte.tech]

Application Note: Formulation Strategies for 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one Delivery

This Application Note is designed as a definitive technical guide for the formulation and delivery of 3-(2,3-Dimethoxy-phenyl)-piperazin-2-one (referred to herein as DMPP-2-one ).

Given the structural attributes of this New Chemical Entity (NCE)—specifically the lipophilic 2,3-dimethoxyphenyl moiety coupled with the polar piperazin-2-one (lactam) core—this guide addresses the primary challenges of low aqueous solubility and dissolution-rate limited bioavailability (Class II characteristics in the Biopharmaceutics Classification System).

Introduction & Physicochemical Profiling[1]

3-(2,3-Dimethoxy-phenyl)-piperazin-2-one presents a classic formulation challenge: a "brick dust" molecule with high crystallinity potential and moderate lipophilicity. The lactam ring provides hydrogen bond acceptors, while the secondary amine (N4 position) offers a site for ionization, yet the overall dimethoxyphenyl bulk limits water solubility.

Structural Analysis & Formulation Implications

-

Core Scaffold: Piperazin-2-one (Lactam).

-

Substituent: 2,3-Dimethoxyphenyl.[3][4]

-

Impact: Increases LogP (estimated ~1.8–2.2), driving the need for lipophilic carriers or amorphous dispersions.

-

-

Ionization: The N4-secondary amine is likely basic (pKa ~8.5–9.5).

-

Strategy: Salt formation (Mesylate/Hydrochloride) is the first line of defense, but often insufficient for sustained delivery.

-

Target Product Profile (TPP)

| Parameter | Specification |

| Delivery Route | Oral (Primary), Parenteral (Secondary) |

| Bioavailability Goal | > 40% (Oral) |

| Solubility Target | > 100 µg/mL (Simulated Gastric Fluid) |

| Stability | < 0.5% degradation at 40°C/75% RH (6 months) |

Pre-Formulation Characterization Protocol

Before selecting a delivery vehicle, the compound's fundamental solubility landscape must be mapped.

Protocol A: pH-Solubility Profiling

Objective: Determine intrinsic solubility (

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 7.4.

-

Saturation: Add excess DMPP-2-one solid to 10 mL of each buffer in amber glass vials.

-

Equilibration: Shake at 37°C for 24 hours (200 rpm).

-

Filtration: Filter supernatant using 0.22 µm PVDF syringe filters (pre-saturated to prevent drug adsorption).

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Note: If solubility at pH 1.2 > pH 6.8 by factor of 10, the compound exhibits significant pH-dependent solubility, risking precipitation in the small intestine.

-

Strategy I: Amorphous Solid Dispersion (ASD) for Oral Delivery

For BCS Class II compounds like DMPP-2-one, maintaining the amorphous state prevents crystallization and enhances dissolution rates. We utilize Hot Melt Extrusion (HME) or Spray Drying (SD).

Polymer Selection Logic

-

HPMC-AS (Hypromellose Acetate Succinate): Best for preventing recrystallization in the GI tract (parachuting effect).

-

PVPVA 64 (Copovidone): Excellent miscibility with phenyl-piperazine derivatives.

Protocol: Spray Dried Dispersion (SDD)

Materials: DMPP-2-one, HPMC-AS (L-grade), Methanol/Dichloromethane (1:1).

Workflow:

-

Feed Solution: Dissolve DMPP-2-one and HPMC-AS (ratio 1:3 w/w) in solvent to achieve 10% total solids.

-

Process Parameters (Büchi B-290 or similar):

-

Inlet Temp: 85°C

-

Outlet Temp: 45–50°C

-

Aspirator: 100%

-

Pump Rate: 15% (approx. 5 mL/min)

-

-

Secondary Drying: Vacuum dry the collected powder at 40°C for 48 hours to remove residual solvent below ICH limits.

-

Characterization: Verify amorphicity via XRPD (absence of Bragg peaks) and DSC (single

).

Visualizing the ASD Workflow

The following diagram illustrates the critical decision points in manufacturing the ASD.

Caption: Workflow for generating Amorphous Solid Dispersions (ASD) to enhance solubility.

Strategy II: Liposomal Nanocarriers for Parenteral Delivery

If oral bioavailability remains low due to first-pass metabolism, a liposomal formulation is recommended to protect the lactam core and improve circulation time.

Lipid Selection

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): High

lipid for stability. -

Cholesterol: Stabilizes the bilayer membrane (30-40 mol%).

-

DSPE-PEG2000: Provides "stealth" properties to evade RES uptake.[1]

Protocol: Thin-Film Hydration Method

-

Lipid Mixing: Dissolve DSPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio) and DMPP-2-one in Chloroform/Methanol (2:1).

-

Loading: Target 5–10% drug-to-lipid weight ratio.

-

-

Film Formation: Evaporate solvent using a rotary evaporator (45°C, vacuum) to form a thin, dry lipid film.

-

Hydration: Rehydrate film with PBS (pH 7.4) at 60°C (above lipid

) for 1 hour. Vortex vigorously to form Multi-Lamellar Vesicles (MLVs). -

Sizing (Extrusion): Pass the suspension 11 times through 100 nm polycarbonate membranes using a high-pressure extruder at 60°C.

-

Purification: Remove unencapsulated drug via dialysis (MWCO 12-14 kDa) against PBS for 24 hours.

Visualizing Liposome Assembly

Caption: Step-by-step assembly of PEGylated liposomes for systemic delivery.

Analytical Validation Methods

HPLC Quantitation Method

To accurately quantify DMPP-2-one in formulation matrices, use the following validated conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[1]

-

B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (amide) and 280 nm (phenyl).

-

Retention Time: Expect elution ~4.5–6.0 min depending on gradient.

In Vitro Dissolution Testing (USP II)

-

Apparatus: USP Type II (Paddle).

-

Medium: 900 mL SGF (pH 1.2) or FaSSIF (pH 6.5).

-

Speed: 75 rpm.

-

Sampling: 5, 10, 15, 30, 45, 60 min.

-

Acceptance Criteria: > 80% release within 45 minutes for ASD formulations.

References

-

Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.

-

Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.

-

Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.

-

Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.

-

FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

Sources

- 1. PT92361B - PROCESS FOR THE PREPARATION OF THERAPEUTIC AGENTS QUINUCLIDINE - Google Patents [patents.google.com]